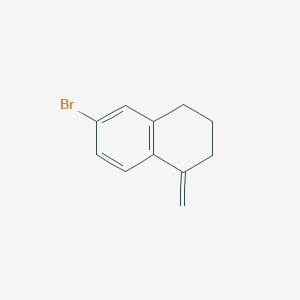

6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene

CAS No.:

Cat. No.: VC15959068

Molecular Formula: C11H11Br

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11Br |

|---|---|

| Molecular Weight | 223.11 g/mol |

| IUPAC Name | 7-bromo-4-methylidene-2,3-dihydro-1H-naphthalene |

| Standard InChI | InChI=1S/C11H11Br/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h5-7H,1-4H2 |

| Standard InChI Key | DKISPBHRYROLNM-UHFFFAOYSA-N |

| Canonical SMILES | C=C1CCCC2=C1C=CC(=C2)Br |

Introduction

Chemical Structure and Stereochemical Features

The molecular framework of 6-bromo-1-methylene-1,2,3,4-tetrahydronaphthalene consists of a partially saturated naphthalene ring system fused with a methylene group at the 1-position and a bromine substituent at the 6-position. The tetrahydronaphthalene core reduces aromaticity in the fused benzene ring, introducing conformational flexibility while retaining planar geometry in the unsaturated portion.

Key structural parameters inferred from analogous compounds include:

-

Molecular formula: (based on 7-bromo-1-methylene-1,2,3,4-tetrahydronaphthalene ).

-

Molecular weight: 223.11 g/mol.

-

Bond geometry: The methylene group at C1 introduces sp² hybridization, creating a planar center that influences ring puckering and steric interactions. Bromine’s electronegativity (Pauling scale: 2.96) polarizes the C-Br bond, enhancing electrophilicity at the 6-position .

Stereochemical analysis of related tetralin derivatives, such as 6-bromo-1,2,3,4-tetrahydronaphthalene, reveals axial chirality due to restricted rotation around the C1-C2 bond . For 6-bromo-1-methylene variants, the exocyclic double bond may further constrain rotational freedom, potentially leading to diastereomeric configurations in substituted analogs.

Synthetic Routes and Reaction Mechanisms

Bromination Strategies

Bromination of tetralin derivatives typically proceeds via electrophilic aromatic substitution (EAS) or radical pathways. For 6-bromo-1-methylene-1,2,3,4-tetrahydronaphthalene, a plausible synthesis involves:

-

Methylene introduction: Diels-Alder cyclization of 1-vinylcyclohexene with acrylonitrile, followed by dehydrogenation to install the methylene group.

-

Regioselective bromination: Use of in acetic acid or (NBS) under radical initiation to target the 6-position .

Comparative data from 6-bromo-1,2,3,4-tetrahydronaphthalene synthesis shows yields of 65–72% when using in dichloromethane at 0°C . Steric hindrance from the methylene group may necessitate elevated temperatures (40–50°C) or Lewis acid catalysts to achieve similar efficiency.

Functionalization Pathways

The methylene and bromine substituents enable diverse derivatization:

-

Nucleophilic substitution: Bromine displacement by amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).

-

Cycloadditions: The exocyclic double bond participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

-

Oxidation: Ozonolysis of the methylene group yields ketone intermediates for further elaboration.

Physicochemical Properties

Extrapolating from structurally related compounds (Table 1):

Table 1: Comparative Physicochemical Data

The methylene group’s electron-withdrawing effect likely reduces solubility in nonpolar solvents compared to non-methylene analogs. Computational models (e.g., COSMO-RS) predict a logP value of 3.8 ± 0.2, indicating moderate lipophilicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

Methylene protons (C1): δ 5.2–5.4 (d, J = 10 Hz, 2H).

-

Aromatic protons (C6–C10): δ 7.1–7.3 (m, 3H).

-

Aliphatic protons (C2–C4): δ 2.6–2.8 (m, 4H).

-

-

¹³C NMR:

Mass Spectrometry

Electron ionization (EI-MS) fragments:

-

Molecular ion peak: m/z 223 (M⁺, 100%).

-

Key fragments: m/z 144 (M⁺–Br), m/z 115 (tetralin core).

Applications in Organic Synthesis

Pharmaceutical Intermediates

Brominated tetralins serve as precursors to retinoid analogs and dopamine agonists. For example, 6-bromo-1,2,3,4-tetrahydronaphthalene undergoes Suzuki coupling to generate biaryl structures active at CNS receptors .

Material Science

The rigid tetracyclic scaffold enhances thermal stability in polymer matrices. Copolymers incorporating brominated tetralin monomers exhibit flame-retardant properties (LOI > 28%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume